molecular formula C19H16F3N3O B2941211 N-(4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)acetamide CAS No. 881940-57-4

N-(4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)acetamide

Numéro de catalogue: B2941211
Numéro CAS: 881940-57-4
Poids moléculaire: 359.352
Clé InChI: DAQOMLHHPZCNJI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)acetamide is a synthetic small molecule characterized by a quinoline core substituted with a methyl group at position 2 and a trifluoromethyl group at position 5. The quinoline nitrogen at position 4 is linked via an amino bridge to a phenyl ring, which is further functionalized with an acetamide group.

Propriétés

IUPAC Name

N-[4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O/c1-11-9-17(25-15-6-4-14(5-7-15)24-12(2)26)16-8-3-13(19(20,21)22)10-18(16)23-11/h3-10H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQOMLHHPZCNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)acetamide, with the CAS number 881940-57-4, is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)acetamide is C19H16F3N3O, with a molecular weight of 359.3 g/mol. The compound features a quinoline moiety substituted with a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, making it a candidate for various pharmacological applications .

Recent studies have highlighted the compound's potential as an inhibitor of specific biological pathways. Its structural similarity to other quinoline derivatives suggests that it may interact with key enzymes or receptors involved in disease processes. For instance, compounds in this class have been shown to exhibit inhibitory activity against histone deacetylases (HDACs), which play critical roles in epigenetic regulation and cancer progression .

Biological Activities

  • Antiviral Activity :
    • N-(4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)acetamide has demonstrated moderate antiviral activity against influenza viruses. In vitro studies indicated an effective concentration (EC50) value of approximately 22.94 µM against the H1N1 strain, suggesting its potential as an antiviral therapeutic agent.
  • Antitumor Potential :
    • The compound has been evaluated for its efficacy against tumor cell lines. Preliminary results indicate that it may possess antitumor properties, particularly through the inhibition of c-KIT kinase activity, which is implicated in several malignancies including gastrointestinal stromal tumors (GISTs) .
  • Inhibition of HDACs :
    • As part of ongoing research into epigenetic modifiers, N-(4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)acetamide has been studied for its ability to inhibit various HDAC isoforms. This inhibition could lead to increased acetylation of histones and potentially alter gene expression patterns associated with cancer progression .

Table 1: Summary of Biological Activities

Activity Type Target/Pathway EC50/IC50 Value Reference
AntiviralInfluenza H1N122.94 µM
Antitumorc-KIT KinaseSingle-digit nM
HDAC InhibitionVarious HDAC IsoformsVaries

Research Highlights

  • A study published in PubMed identified that quinoline derivatives similar to N-(4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)acetamide exhibit potent activity against drug-resistant mutants of c-KIT, suggesting a promising avenue for therapeutic development in resistant cancers .
  • Structural analysis through molecular docking simulations has elucidated how this compound interacts with viral proteins, particularly targeting the RNA polymerase complex essential for viral replication.

Comparaison Avec Des Composés Similaires

Quinoline-Based Acetamides

Key Analog : (E)-N-[5-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-2-(4-fluorophenyl)-1H-indol-7-yl] Acetamide (4f) and 4g

  • Structural Differences: Core: Indole (4f, 4g) vs. quinoline (target compound). Substituents: Trifluoroacetyl and fluorophenyl groups (4f, 4g) vs. trifluoromethyl and methyl groups (target).
  • Synthesis: Yields: 72–79% for 4f/4g vs. Method: Both use acetonitrile as solvent with trifluoroacetic anhydride (TFAA) .

Implications: The quinoline core in the target compound may offer enhanced metabolic stability compared to indole-based analogs due to reduced susceptibility to oxidative degradation.

Quinoxaline-Based Acetamides

Key Analog: 2-((4-(4-Chlorophenyl)-5-Cyano-6-Hydroxypyrimidin-2-yl)Thio)-N-(2,3-Diphenylquinoxalin-6-yl)Acetamide (4a)

  • Structural Differences: Core: Quinoxaline (4a) vs. quinoline (target). Quinoxaline has two nitrogen atoms, altering electron distribution. Substituents: Thiopyrimidine and chlorophenyl groups (4a) vs. trifluoromethyl and acetamide groups (target).
  • Synthesis: Yield: 90.2% for 4a vs. Method: Reflux in acetonitrile with triethylamine .
  • Physical Properties :
    • Melting Point: 230–232°C for 4a, suggesting high crystallinity, a property unverified for the target compound .

Implications :
The trifluoromethyl group in the target compound may improve membrane permeability compared to the chlorophenyl group in 4a, which is bulkier and more hydrophobic.

Piperidine- and Furan-Modified Acetamides

Key Analogs: Patent-derived compounds (e.g., N-(3-Cyano-7-(Tetrahydrofuran-3-yl-Oxy)-4-(7-(Trifluoromethyl)-3,4-Dihydroquinolin-1(2H)-yl)-Quinolin-6-yl)-2-(Piperidin-4-ylidene)Acetamide)

  • Structural Differences: Complexity: Patent compounds incorporate tetrahydrofuran-oxy and piperidine groups, unlike the simpler phenyl-acetamide linkage in the target. Functional Groups: Cyclic ethers and sp³-hybridized nitrogen (patent compounds) vs. planar quinoline (target).

Implications :
The target compound’s lack of bulky cyclic ethers may enhance solubility and oral bioavailability compared to patent analogs.

Agrochemical Acetamides

Key Analog: N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)Phenoxy)-3-Pyridinecarboxamide (Diflufenican)

  • Structural Differences: Core: Pyridine (Diflufenican) vs. quinoline (target). Substituents: Difluorophenyl and phenoxy groups (Diflufenican) vs. trifluoromethyl and acetamide (target).
  • Application :
    • Diflufenican is a herbicide, highlighting the role of trifluoromethyl groups in agrochemical activity .

Implications : The target compound’s acetamide group may redirect its bioactivity toward eukaryotic targets (e.g., human enzymes) rather than plant-specific pathways.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.